The synthesis of Aranotin has proven challenging due to its intricate structure. Notably, the total synthesis of (-)-acetylaranotin involves several key steps:
The enantioselective synthesis methods have also been explored, highlighting an eight-step synthesis that includes cyclohexadienol-containing amino ester building blocks .
Aranotin's molecular structure includes a central epithiodiketopiperazine unit, which is critical for its biological activity. The structural characteristics include:
The stereochemistry around the nitrogen atoms and the spatial arrangement of substituents are crucial for its interaction with biological targets .
Aranotin participates in various chemical reactions that are essential for its synthesis and potential modifications:
These reactions underline the importance of functional group manipulation in the synthesis and modification of Aranotin.
The mechanism of action of Aranotin primarily revolves around its antiviral properties:
Aranotin exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during synthesis.
Aranotin holds potential applications in various scientific fields:
The epipolythiodioxopiperazine (ETP) aranotin is primarily biosynthesized by filamentous fungi, including Aspergillus terreus and Arachniotus aureus. Genomic analyses have identified a conserved 9-gene cluster (ara cluster) in A. terreus NIH 2624, spanning ~25 kb and encoding enzymes responsible for aranotin’s core scaffold and modifications [1] [8]. The cluster’s architecture centers on the non-ribosomal peptide synthetase (NRPS) gene ataP (ATEG_03470.1), which activates and condenses two L-phenylalanine monomers to form the diketopiperazine (DKP) scaffold cyclo-(L-Phe-L-Phe) [1] [6]. Targeted deletion of ataP abolishes aranotin production, confirming its essential role [8]. Adjacent genes include:
Table 1: Key Genes in the Aranotin Biosynthetic Cluster
Gene | Protein Function | Role in Biosynthesis |
---|---|---|
ataP | Non-ribosomal peptide synthetase (NRPS) | Diketopiperazine scaffold assembly |
ataF | Cytochrome P450 monooxygenase | Aryl epoxidation and heterocyclization |
ataG | Glutathione S-transferase | Thiol group transfer for sulfur bridge |
ataT | Thioredoxin reductase | Disulfide bridge oxidation |
ataM | O-Methyltransferase | Methylation of hydroxyl groups |
Heterologous expression of the ara cluster in Aspergillus oryzae reconstitutes aranotin production, validating the cluster’s sufficiency [6]. Notably, A. terreus mutants with deleted kusA (a gene improving homologous recombination efficiency) enable precise functional characterization of each gene via metabolite profiling of intermediates [1] [8].
The ETP core of aranotin arises through a multi-step enzymatic cascade:
Table 2: Key Intermediates in Aranotin Biosynthesis
Intermediate | Structure Class | Enzymatic Step | Detected in Mutant |
---|---|---|---|
Cyclo-(L-Phe-L-Phe) | Diketopiperazine | ataP-mediated cyclization | ΔataP |
Bisdethiobis(methylthio)-acetylaranotin | Monosulfurized DKP | AtaG-mediated sulfur transfer | ΔataT |
Compound 7 | Disulfide-hydroxylated DKP | AtaF substrate (pre-heterocyclization) | ΔataF |
Chemical analysis of A. terreus wild-type and mutant strains identified 17 pathway intermediates, nine of which were novel natural products [1] [8]. The disulfide 7 (C₁₂H₁₁N₂O₃S₂) accumulates in ΔataF mutants and serves as the direct substrate for heterocyclization [10].
Aranotin biosynthesis is governed by hierarchical regulatory networks:
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